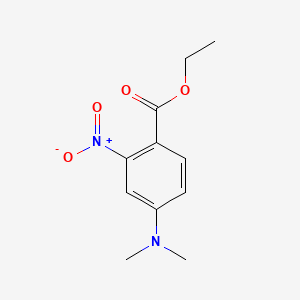

Ethyl 4-(dimethylamino)-2-nitrobenzoate

Overview

Description

Ethyl 4-(dimethylamino)-2-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid and contains both nitro and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dimethylamino)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-(dimethylamino)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Sodium methoxide, potassium hydroxide.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.

Major Products Formed

Reduction: Ethyl 4-(dimethylamino)-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(Dimethylamino)-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(dimethylamino)-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the development of UV-curing coatings and inks due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of ethyl 4-(dimethylamino)-2-nitrobenzoate depends on its specific application. For instance, in photoinitiation, the compound absorbs UV light and undergoes a photochemical reaction that generates reactive species capable of initiating polymerization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-2-nitrobenzoate can be compared with other similar compounds, such as:

Ethyl 4-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-(Dimethylamino)-2-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Ethyl 4-nitrobenzoate: Lacks the dimethylamino group, which influences its electronic properties and reactivity.

Biological Activity

Ethyl 4-(dimethylamino)-2-nitrobenzoate, commonly referred to as a nitrobenzoate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a nitro-substituted benzoate with a dimethylamino group. Its molecular formula is , and it exhibits the following key structural characteristics:

- Nitro Group : The presence of the nitro group (-NO2) enhances its electrophilic properties, making it a potential candidate for various biological interactions.

- Dimethylamino Group : This moiety can influence the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzoic acid with ethyl nitroacetate under acidic conditions. The reaction can be summarized as follows:

This process yields the desired compound with good purity and yield, facilitating further biological evaluations.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been tested for their minimal inhibitory concentrations (MICs), revealing effective inhibition at low concentrations (e.g., MIC values < 10 µM) .

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of nitrobenzoate derivatives. This compound has been evaluated for its activity against malaria and leishmaniasis. In vitro studies reported IC50 values comparable to established antimalarial drugs like chloroquine, indicating its potential as a lead compound in antiparasitic drug development .

Cytotoxicity

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents. The mechanism underlying this cytotoxic effect may involve the induction of apoptosis via reactive oxygen species (ROS) generation .

Case Studies

- Antimalarial Study : A series of ethyl nitrobenzoates were tested for their antimalarial properties in murine models infected with Plasmodium berghei. Compounds similar to this compound showed prolonged survival times in treated mice compared to controls, indicating significant therapeutic potential .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on human cancer cell lines, this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells, suggesting its viability as a candidate for further development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells can lead to apoptosis.

- Interaction with DNA : Nitro compounds often interact with DNA, leading to strand breaks and cellular dysfunction.

Properties

IUPAC Name |

ethyl 4-(dimethylamino)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(14)9-6-5-8(12(2)3)7-10(9)13(15)16/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIMENOWYQXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.